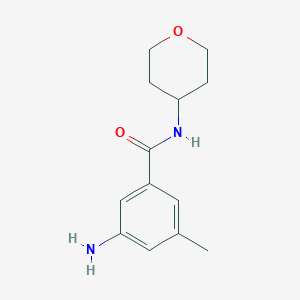

3-Amino-5-methyl-N-(oxan-4-yl)benzamide

Description

3-Amino-5-methyl-N-(oxan-4-yl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 3-amino-5-methyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety at the N-position. This compound’s structure combines a polar tetrahydropyran ring with an aromatic benzamide scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-amino-5-methyl-N-(oxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-6-10(8-11(14)7-9)13(16)15-12-2-4-17-5-3-12/h6-8,12H,2-5,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISSWPXHYQHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Amino-5-methylbenzoic Acid

This precursor is commercially available or synthesized via:

Tetrahydropyran-4-amine

Synthesized through:

-

Reductive Amination : Reaction of tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride.

-

Oxime Reduction : Tetrahydropyran-4-one oxime reduced with hydrogen and Raney nickel.

Protection Strategies for the 3-Amino Group

tert-Butoxycarbonyl (Boc) Protection

Acetyl Protection

-

Method : Treat with acetic anhydride in pyridine at room temperature for 12 hours.

-

Limitations : Requires harsher deprotection conditions (e.g., NaOH/EtOH reflux), risking side reactions.

Carboxylic Acid Activation and Amide Coupling

Acid Chloride Formation

Coupling Reagent-Mediated Synthesis

Table 1: Comparison of Activation Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Acid Chloride | 78 | 89 | Reflux, 3 hours |

| EDCI/HOBt | 82 | 94 | Room temperature, 24 hours |

Deprotection and Final Product Isolation

Boc Deprotection

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-5-methyl-N-(oxan-4-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Key Findings :

- Acyl Chain vs. Heterocyclic Substitutions: Unlike 2-acylamino-substituted benzamides (e.g., Compounds 8, 17), which rely on long acyl chains for PCAF HAT inhibition, 3-Amino-5-methyl-N-(oxan-4-yl)benzamide features a heterocyclic oxan-4-yl group. This substitution may enhance solubility or alter binding kinetics in enzyme/receptor targets .

- Position-Specific Effects: The 3-amino-5-methyl substitution pattern contrasts with 1-carboxyphenyl derivatives (e.g., Compounds 8–19). Evidence suggests that 2-acylamino groups are critical for PCAF inhibition, whereas 3-amino substituents (as in the target compound) could influence hydrogen bonding in protein interactions, as seen in GK protein-binding benzamides .

Key Findings :

- While direct synthesis data for this compound are unavailable, benzamide derivatives generally employ conventional reflux or ultrasonic methods. Ultrasonic irradiation significantly improves yields (e.g., 82–89% vs.

Therapeutic and Mechanistic Insights

- Enzyme Inhibition: Unlike 2-acylamino benzamides (PCAF HAT inhibitors) , the target compound’s 3-amino group may favor interactions with residues like Arg63 in GK proteins, as seen in 3,5-disubstituted benzamides .

- Receptor Targeting : Benzamide-based P2X7 antagonists (e.g., Pfizer’s patented compounds) share structural similarities with the target compound. Modifications at the N-position (e.g., oxan-4-yl vs. carboxyphenyl) could influence receptor affinity and selectivity .

- Neuroleptic Potential: Benzamide derivatives like amisulpride and sulpiride are neuroleptics. The oxan-4-yl group in the target compound may reduce neuroleptic activity compared to sulfonamide-substituted analogs .

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-5-methyl-N-(oxan-4-yl)benzamide, and how can purity (>95%) be ensured?

Methodological Answer:

The synthesis typically involves coupling 3-amino-5-methylbenzoic acid with oxan-4-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

- Activation : Pre-activation of the carboxylic acid using EDC to form an active ester intermediate.

- Coupling : Reaction with oxan-4-amine under inert conditions (N₂ atmosphere) to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water to achieve >95% purity.

Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (confirming absence of unreacted starting materials) is critical .

Basic: How should researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.

- Analysis :

- UV-Vis Spectroscopy : Monitor absorbance changes indicative of degradation (e.g., λmax shifts).

- LC-MS : Identify degradation products (e.g., hydrolysis of the amide bond or oxane ring opening).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, which correlates with pH-induced conformational changes.

Data should be compared to computational predictions (e.g., DFT calculations of bond dissociation energies) .

Advanced: What biochemical pathways are potentially modulated by this compound, and how can target enzymes be validated?

Methodological Answer:

- Hypothesis : The oxane moiety and amino-methyl groups suggest interactions with enzymes requiring hydrophobic/aromatic binding pockets (e.g., kinases or hydrolases).

- Validation Workflow :

- In Silico Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets.

- Enzyme Assays : Test inhibition/activation of candidate enzymes (e.g., acetyltransferases) using fluorogenic substrates.

- Cellular Profiling : CRISPR-Cas9 knockout models to confirm pathway relevance (e.g., bacterial proliferation assays if targeting PPTases) .

Advanced: How can computational modeling optimize the reaction conditions for scaled-up synthesis?

Methodological Answer:

- Multivariate Analysis : Apply a Box-Behnken design to optimize parameters (temperature, solvent ratio, catalyst loading).

- COMSOL Simulations : Model heat/mass transfer in batch reactors to prevent hotspots during exothermic steps.

- Machine Learning : Train models on historical reaction data (e.g., yield vs. solvent polarity) to predict optimal conditions.

Validation via small-scale trials (1–5 mmol) is essential before scaling to >100 mmol .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Purity Discrepancies : Compare lot-specific HPLC traces from independent labs; impurities >2% can skew bioactivity.

- Assay Variability : Replicate assays using standardized protocols (e.g., CLIA-compliant cell lines).

- Solubility Effects : Measure solubility in assay buffers (DLS or nephelometry) to rule out aggregation artifacts.

Publish negative controls (e.g., oxan-4-amine alone) to contextualize results .

Basic: What spectroscopic techniques are most effective for confirming the compound’s identity?

Methodological Answer:

- ¹H NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm), oxane ring protons (δ 3.5–4.0 ppm), and NH/amide protons (δ 8.0–8.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- High-Resolution MS : Exact mass matching [M+H]⁺ (calculated for C₁₃H₁₈N₂O₂: 234.1368).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: How to design a stability-indicating method for long-term storage studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical Suite :

- HPLC-DAD : Quantify degradation products with UV spectral matching.

- GC-MS : Detect volatile byproducts (e.g., methylamine from decomposition).

- XRD : Monitor crystallinity loss, which correlates with stability.

Establish acceptance criteria (e.g., ≤5% degradation) per ICH guidelines .

Advanced: What factorial design approaches are suitable for optimizing solvent systems in green synthesis?

Methodological Answer:

- Taguchi Method : Screen solvent polarity (e.g., ethanol vs. cyclopentyl methyl ether), temperature, and catalyst type.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent waste vs. yield).

- Sustainability Metrics : Use E-factors or PROCESS-ICH tools to rank solvent systems.

Prioritize bio-based solvents (e.g., 2-MeTHF) to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.